2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid
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Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the second position of the pyrrole ring and a hydroxybutanoic acid moiety. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-formylpyrrole with a suitable hydroxybutanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include:
- Carboxylic acid derivatives from oxidation.
- Alcohol derivatives from reduction.
- Substituted pyrrole derivatives from electrophilic substitution .
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 2-(2-Formyl-1H-pyrrol-1-yl)acetic acid
Uniqueness
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is unique due to its specific structural features, such as the combination of a formyl group and a hydroxybutanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2-formylpyrrol-1-yl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H11NO4/c1-6(12)8(9(13)14)10-4-2-3-7(10)5-11/h2-6,8,12H,1H3,(H,13,14) |
InChI Key |
IGNCYCAAESRNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N1C=CC=C1C=O)O |
Origin of Product |
United States |
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